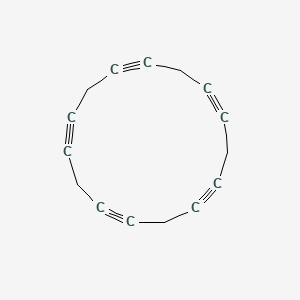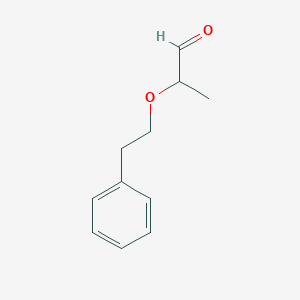![molecular formula C13H11ClN2 B14361025 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride CAS No. 93587-79-2](/img/structure/B14361025.png)
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridinium salts with various functional groups.
Aplicaciones Científicas De Investigación
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the pyridinium moiety can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ring can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyanomethyl)pyridin-1-ium chloride: Similar structure but with a different substitution pattern on the pyridine ring.
1-(2-Cyanophenyl)pyridin-1-ium chloride: Similar structure but with the cyanophenyl group directly attached to the pyridine ring.
Uniqueness
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a cyanophenyl group and a pyridinium ring, which confer distinct chemical and biological properties
Propiedades
| 93587-79-2 | |
Fórmula molecular |
C13H11ClN2 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
2-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15;/h1-9H,11H2;1H/q+1;/p-1 |
Clave InChI |
MREXRVJGNHNXQN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=CC=CC=C2C#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)



![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

